N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Its structure combines a triazolopyridine core with a sulfonamide group substituted at position 6, a benzyl group at N1, and a 4-methoxyphenyl group at N2. The methoxyphenyl and benzyl moieties are hypothesized to enhance target binding and pharmacokinetic properties, such as lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-27-18-9-7-17(8-10-18)24(13-16-5-3-2-4-6-16)28(25,26)19-11-12-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSKLJOIVRAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting falcipain-2, an enzyme essential for the survival of the malaria parasite Plasmodium falciparum. This inhibition suggests potential applications in antimalarial drug development.
Antiviral and Antimicrobial Properties
Research has highlighted the compound's antiviral and antimicrobial characteristics. In studies involving pyridine-based sulfonamides, related compounds exhibited significant antiviral activity against viruses such as HSV-1 (Herpes Simplex Virus) and CBV4 (Coxsackievirus B4), with substantial reductions in viral load observed . The sulfonamide moiety is particularly noted for its broad-spectrum biological activity, including antibacterial and antifungal effects against various pathogens .
Anticancer Research
The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer research. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that modifications to the triazole or sulfonamide groups could enhance their therapeutic efficacy .
Case Studies and Experimental Findings
Several studies have documented the efficacy of this compound and its analogs:
- A study on pyridine-based sulfonamides demonstrated that certain derivatives showed more than 50% reduction in viral replication against HSV-1 and CBV4 with promising IC50 values .
- Another investigation into enzyme inhibitors highlighted that compounds similar to this compound displayed significant inhibition against key enzymes involved in cancer proliferation pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme falcipain-2, which is crucial for the survival of the malaria parasite Plasmodium falciparum . By inhibiting this enzyme, the compound disrupts the parasite’s ability to degrade hemoglobin, thereby hindering its growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and related compounds:
Biological Activity
N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by case studies and research findings.
The synthesis of this compound typically involves a multi-step process. A common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which is an eco-friendly approach yielding good results without the need for additives or catalysts .
Chemical Structure
The compound can be described by its IUPAC name and molecular structure:
- IUPAC Name : this compound
- Molecular Formula : C20H18N4O3S
- InChI : InChI=1S/C20H18N4O3S/c1-27-18-9-7-17(8-10-18)24(13-16-5-3-2-4-6-16)28(25,26)19-11-12-20-22-21-15-23(20)14-19/h2-12,14-15H,13H2,1H3 .
Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets. Notably, it has been shown to inhibit falcipain-2, an enzyme crucial for the survival of the malaria parasite Plasmodium falciparum . This inhibition suggests potential applications in antimalarial therapies.
Anticancer Properties
In addition to its antimalarial effects, the compound has been investigated for its anticancer properties. A study highlighted that derivatives of triazolo[4,3-a]pyridine sulfonamides have demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies and Research Findings
- Antimalarial Activity :
- Cytotoxicity in Cancer Cells :
Comparative Analysis of Biological Activity
Q & A
What are the standard synthetic routes for N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:
Hydrazinyl Intermediate Preparation : React 2-chloropyridine-5-sulfonamide derivatives with hydrazine hydrate to form 2-hydrazinylpyridine-5-sulfonamide intermediates.
Cyclization : Treat the intermediate with ortho-esters (e.g., methyl ortho-propionate) under reflux in ethanol or acetic acid to form the triazolo[4,3-a]pyridine core.
Functionalization : Introduce the N-benzyl and N-(4-methoxyphenyl) groups via nucleophilic substitution or coupling reactions.
Key parameters include reaction time (1–3 hours), temperature (80–100°C), and stoichiometric ratios (1:1.25 hydrazine:ester). Purification via recrystallization or column chromatography is critical .
How can reaction conditions be optimized to enhance the yield of this compound?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol reduces side reactions.
- Temperature Gradients : Gradual heating (ramp from 60°C to 100°C) minimizes decomposition.
- Microwave-Assisted Synthesis : Reduces reaction time by 30–50% compared to conventional heating.
Validation via TLC monitoring and HPLC purity checks (>95%) ensures reproducibility .
What spectroscopic techniques are essential for characterizing this compound?
Level: Basic
Methodological Answer:
Core techniques:
- ¹H/¹³C-NMR : Assign peaks to confirm the triazole ring (δ 8.5–9.0 ppm for H-5), sulfonamide NH (δ 10.0–10.5 ppm), and methoxy group (δ 3.6–3.8 ppm).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₀N₄O₃S: 408.1256).
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values.
- FTIR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and triazole C=N (1600–1500 cm⁻¹) .
How to design experiments to resolve contradictions in reported biological activities?
Level: Advanced
Methodological Answer:
Orthogonal Assays : Use enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays to cross-validate target engagement.
Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility.
Off-Target Profiling : Screen against related receptors (e.g., GPCRs, ion channels) to rule out nonspecific effects.
Structural Analog Comparison : Test derivatives with modified substituents (e.g., halogen vs. methoxy groups) to isolate structure-activity relationships (SAR) .
What computational methods predict the target engagement of this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., Plasmodium falciparum enzymes for antimalarial studies).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2.0 Å).
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (logP, TPSA) descriptors with bioactivity data.
Validate predictions with in vitro enzymatic assays .
What are the solubility and stability profiles under different conditions?
Level: Basic
Methodological Answer:
- Solubility : Test in DMSO (>10 mg/mL for stock solutions), PBS (pH 7.4: <0.1 mg/mL), and ethanol (5–10 mg/mL).
- Stability :
- pH Stability : Assess degradation via HPLC after 24 hours at pH 2–9 (optimal stability at pH 6–8).
- Thermal Stability : Store at -20°C for long-term; avoid >40°C to prevent sulfonamide cleavage.
- Light Sensitivity : Protect from UV exposure to avoid photodegradation .
How to conduct SAR studies to improve potency?
Level: Advanced
Methodological Answer:
Substituent Variation : Replace benzyl with heteroaryl (e.g., pyridyl) or modify methoxy to ethoxy/trifluoromethoxy.
Bioisosteric Replacement : Substitute sulfonamide with carbamate or urea groups.
Rigidity Introduction : Incorporate fused rings (e.g., naphthyridine) to enhance binding affinity.
In Silico Screening : Prioritize analogs with improved docking scores and ADMET properties.
Validate top candidates in vitro and in vivo .
What chromatographic methods are effective for purification?
Level: Basic
Methodological Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (30–70% EA).
- HPLC : Employ C18 columns (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (0.1% TFA) at 1 mL/min.
- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation.
Monitor purity by UV detection (λ = 254 nm) and LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
